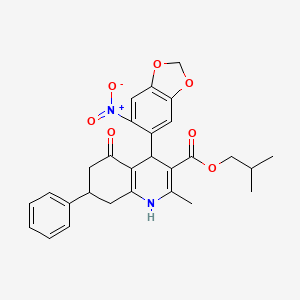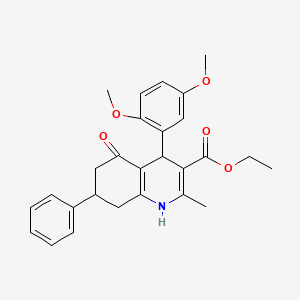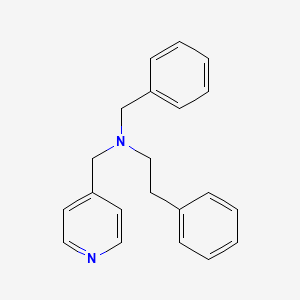![molecular formula C18H25N3O2 B5186126 1-(4-methylphenyl)-3-{[2-(1-piperidinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5186126.png)
1-(4-methylphenyl)-3-{[2-(1-piperidinyl)ethyl]amino}-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methylphenyl)-3-{[2-(1-piperidinyl)ethyl]amino}-2,5-pyrrolidinedione, also known as MPEP, is a chemical compound that has been widely used in scientific research. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. In
作用機序
1-(4-methylphenyl)-3-{[2-(1-piperidinyl)ethyl]amino}-2,5-pyrrolidinedione acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. mGluR5 is involved in various physiological processes such as synaptic plasticity, learning, and memory. 1-(4-methylphenyl)-3-{[2-(1-piperidinyl)ethyl]amino}-2,5-pyrrolidinedione blocks the binding of glutamate to mGluR5, which leads to a decrease in the activity of the receptor. This, in turn, leads to a decrease in the release of dopamine, a neurotransmitter that is involved in reward processing.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-3-{[2-(1-piperidinyl)ethyl]amino}-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects. For example, 1-(4-methylphenyl)-3-{[2-(1-piperidinyl)ethyl]amino}-2,5-pyrrolidinedione has been shown to reduce the release of dopamine in the brain, which is thought to be responsible for its anti-addictive effects. 1-(4-methylphenyl)-3-{[2-(1-piperidinyl)ethyl]amino}-2,5-pyrrolidinedione has also been shown to reduce the severity of Parkinson's disease symptoms in animal models by reducing the loss of dopamine-producing neurons in the brain.
実験室実験の利点と制限
One advantage of using 1-(4-methylphenyl)-3-{[2-(1-piperidinyl)ethyl]amino}-2,5-pyrrolidinedione in lab experiments is its selectivity for mGluR5. This allows researchers to study the specific role of mGluR5 in various physiological processes. However, one limitation of using 1-(4-methylphenyl)-3-{[2-(1-piperidinyl)ethyl]amino}-2,5-pyrrolidinedione is its relatively low potency compared to other mGluR5 antagonists. This can make it difficult to achieve the desired level of receptor blockade in some experiments.
将来の方向性
There are several future directions for the use of 1-(4-methylphenyl)-3-{[2-(1-piperidinyl)ethyl]amino}-2,5-pyrrolidinedione in scientific research. One direction is the development of more potent and selective mGluR5 antagonists that can be used in clinical trials for various neurological disorders. Another direction is the study of the role of mGluR5 in other physiological processes such as inflammation and immune function. Finally, the use of 1-(4-methylphenyl)-3-{[2-(1-piperidinyl)ethyl]amino}-2,5-pyrrolidinedione in combination with other drugs or therapies may lead to more effective treatments for neurological disorders.
合成法
The synthesis of 1-(4-methylphenyl)-3-{[2-(1-piperidinyl)ethyl]amino}-2,5-pyrrolidinedione involves the reaction of 4-methylphenylacetic acid with ethyl chloroacetate to yield ethyl 4-methylphenylacetoacetate. This intermediate is then reacted with piperidine and sodium ethoxide to form the corresponding ester. The ester is then hydrolyzed with sodium hydroxide to give the carboxylic acid, which is then coupled with the amine 2-(1-piperidinyl)ethylamine to form 1-(4-methylphenyl)-3-{[2-(1-piperidinyl)ethyl]amino}-2,5-pyrrolidinedione.
科学的研究の応用
1-(4-methylphenyl)-3-{[2-(1-piperidinyl)ethyl]amino}-2,5-pyrrolidinedione has been extensively used in scientific research to study the role of mGluR5 in various neurological disorders. For example, 1-(4-methylphenyl)-3-{[2-(1-piperidinyl)ethyl]amino}-2,5-pyrrolidinedione has been shown to reduce the severity of Parkinson's disease symptoms in animal models. 1-(4-methylphenyl)-3-{[2-(1-piperidinyl)ethyl]amino}-2,5-pyrrolidinedione has also been used to study the neurobiological mechanisms underlying addiction and to develop potential treatments for addiction.
特性
IUPAC Name |
1-(4-methylphenyl)-3-(2-piperidin-1-ylethylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-14-5-7-15(8-6-14)21-17(22)13-16(18(21)23)19-9-12-20-10-3-2-4-11-20/h5-8,16,19H,2-4,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZQCYDLJRJNEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-3-(2-piperidin-1-ylethylamino)pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitro-9H-fluoren-9-one](/img/structure/B5186052.png)
![2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5186069.png)
![6-(2-furyl)-5-(2-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5186086.png)
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5186105.png)
![1-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5186113.png)

![N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5186124.png)

![1-methyl-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5186135.png)
![N-{4-[(4-chlorobenzyl)oxy]phenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5186137.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5186143.png)

